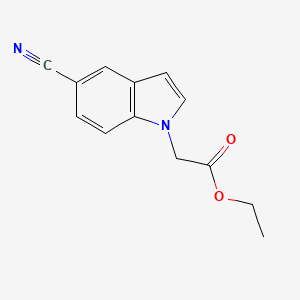

Ethyl 2-(5-cyano-1H-indol-1-yl)acetate

CAS No.:

Cat. No.: VC13587701

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O2 |

|---|---|

| Molecular Weight | 228.25 g/mol |

| IUPAC Name | ethyl 2-(5-cyanoindol-1-yl)acetate |

| Standard InChI | InChI=1S/C13H12N2O2/c1-2-17-13(16)9-15-6-5-11-7-10(8-14)3-4-12(11)15/h3-7H,2,9H2,1H3 |

| Standard InChI Key | OKNXKNDZQFEDBX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CN1C=CC2=C1C=CC(=C2)C#N |

| Canonical SMILES | CCOC(=O)CN1C=CC2=C1C=CC(=C2)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Ethyl 2-(5-cyano-1H-indol-1-yl)acetate has the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . The indole core is substituted with a cyano group (-CN) at the 5-position and an ethyl acetate group (-CH₂COOEt) at the 1-position (Figure 1). The planar indole ring system facilitates π-π interactions, while the electron-withdrawing cyano group enhances reactivity at the 3-position, a common site for further functionalization .

Table 1: Key Physicochemical Properties

Spectral Data

While experimental spectra for this specific compound are scarce, analogous indole-acetate derivatives exhibit characteristic signals:

-

IR: Stretching vibrations for nitrile (-CN, ~2200 cm⁻¹) and ester carbonyl (C=O, ~1730 cm⁻¹) .

-

¹H NMR: A triplet for the ethyl group’s methyl protons (~1.3 ppm), a quartet for the methylene group (~4.2 ppm), and aromatic indole protons (6.5–8.5 ppm) .

-

¹³C NMR: Peaks for the cyano carbon (~115 ppm), ester carbonyl (~168 ppm), and indole carbons .

Synthesis and Reaction Pathways

Primary Synthesis Route

The most plausible synthesis involves N-alkylation of 5-cyanoindole with ethyl bromoacetate under basic conditions :

This method mirrors the synthesis of related indole acetates, such as ethyl 2-(3-heterocycle-1H-indol-1-yl)acetates, which achieve yields of 60–70% in polar solvents like DMF .

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield | Limitations |

|---|---|---|---|

| N-Alkylation | NaH, DMF, 60°C, 12 h | ~65% | Competing O-alkylation |

| Multi-component | Acetone, reflux, 5 h | Not tested | Requires optimized stoichiometry |

Biological Activities and Mechanistic Insights

Anticancer Applications

Indole-3-yl acetates inhibit tubulin polymerization and disrupt cancer cell mitosis . The cyano substituent could potentiate these effects by stabilizing interactions with β-tubulin’s colchicine-binding site .

Applications in Medicinal Chemistry

Intermediate for Heterocyclic Synthesis

This compound serves as a precursor for:

-

Benzothiazole-indole hybrids: Synthesized via cyclocondensation with 2-aminothiophenols, these hybrids target topoisomerase II in cancer cells .

-

Pyrazole and pyrimidine derivatives: Reaction with hydrazines or ureas yields cyclized products with enhanced bioavailability .

Prodrug Development

The ethyl ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, enabling pH-dependent drug release .

Research Challenges and Future Directions

Knowledge Gaps

-

Pharmacokinetics: No data on absorption, metabolism, or toxicity.

-

Structure-activity relationships (SAR): Impact of substituent positions (e.g., 5-CN vs. 3-CN) remains unexplored .

Recommended Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume